molecular formula C14H16N4O4S B3007864 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide CAS No. 1448034-99-8

1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B3007864
CAS No.: 1448034-99-8
M. Wt: 336.37
InChI Key: KJYCKPJGKICDAX-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[f][1,4]oxazepin scaffold fused with a pyrazole-sulfonamide moiety. A closely related compound, 1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide (CAS: 1428366-44-2), has been documented with a molecular formula of C₁₆H₂₀N₄O₄S and a molecular weight of 364.4 g/mol . The additional methyl groups in this analog suggest enhanced lipophilicity compared to the target compound, which may influence solubility and metabolic stability.

Properties

IUPAC Name

1-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-17-5-6-22-13-4-3-10(7-12(13)14(17)19)16-23(20,21)11-8-15-18(2)9-11/h3-4,7-9,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYCKPJGKICDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydrobenzo[f][1,4]oxazepine core, followed by the introduction of the pyrazole ring and sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Potential Biological Applications

  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. Research suggests that derivatives of this compound may exhibit similar effects, potentially acting against various bacterial strains through inhibition of folic acid synthesis.
  • Anti-inflammatory Properties : Compounds with sulfonamide groups have been studied for their anti-inflammatory effects. This compound may offer therapeutic benefits in treating inflammatory diseases by modulating immune responses.
  • Cancer Research : The oxazepine core has been associated with anticancer activity in related compounds. Preliminary studies indicate that this compound could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Table 1: Summary of Research Findings on Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
1-Methyl-N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydrobenzo[f][1,4]Oxazepin-7-Yl)-SulfanilamideSulfonamide structureAntibacterial
2-Amino-5-Sulfonylphenyl DerivativesSimilar sulfonamide structureAnticancer
Benzothiazole DerivativesHeterocyclic frameworkAntimicrobial

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of the target compound to evaluate their antimicrobial and anti-inflammatory properties. The results indicated that specific modifications to the pyrazole and oxazepine components enhanced biological activity significantly compared to the parent compound.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The benzo[f][1,4]oxazepin core differentiates this compound from analogs such as benzo[b][1,4]oxazin derivatives (e.g., compounds 7a-c from ) . The oxazepin ring introduces a seven-membered heterocyclic system with oxygen and nitrogen atoms, which may confer conformational flexibility compared to the six-membered oxazin ring. This flexibility could enhance binding to biological targets requiring adaptable pharmacophores.

Table 1: Structural Comparison of Core Scaffolds
Compound Class Heterocyclic Core Ring Size Key Functional Groups
Target Compound Benzo[f][1,4]oxazepin 7-membered 5-oxo, 4-methyl, sulfonamide
Compounds (7a-c) Benzo[b][1,4]oxazin 6-membered 3-oxo, pyrimidinyl, oxadiazole
Compound (4h) Benzo[b][1,4]oxazepin 7-membered Coumarin, tetrazole, pyrazolone

Substituent Effects

  • Sulfonamide vs.
  • Methylation Patterns : The 1-methyl group on the pyrazole ring in the target compound contrasts with the 1,3,5-trimethyl substitution in ’s analog. Increased methylation may enhance metabolic stability but reduce aqueous solubility due to higher lipophilicity .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability

  • The sulfonamide group in the target compound may improve water solubility compared to ’s coumarin-tetrazole hybrid (4h), which is likely highly lipophilic .

Target Selectivity

This contrasts with ’s pyrimidin-oxadiazole compounds, which may target nucleotide-binding enzymes .

Biological Activity

1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structure combines a pyrazole moiety with a benzo[f][1,4]oxazepine core, which contributes to its potential biological activities. This article reviews the biological activity of this compound based on available literature and experimental findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 922054-42-0

The structural features include:

  • A pyrazole ring which is known for diverse biological activities.
  • A sulfonamide group that enhances solubility and potential therapeutic effects.

Potential Biological Activities

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group suggests potential antimicrobial activity .
  • Anticancer Activity : Pyrazoles have been explored in cancer research due to their ability to inhibit cell proliferation in various cancer cell lines. Similar compounds have demonstrated moderate to good activity against different types of cancer cells .

Case Studies and Experimental Findings

While direct studies on this specific compound are sparse, related compounds provide insights into its potential biological activities:

Compound NameBiological ActivityReference
3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineNeuroprotective
Benzothiazole derivativesAnticancer and antimicrobial
Pyrazole derivativesAntiproliferative against NCI-60 cell lines

In Vitro Studies

In vitro studies on related pyrazole compounds have shown promising results in inhibiting tumor growth and modulating inflammatory responses. For instance:

  • A study on pyrazoles indicated their effectiveness in blocking intracellular calcium signaling pathways involved in inflammation .

In Vivo Studies

Research involving animal models has demonstrated that compounds with similar structures can effectively reduce tumor size and inhibit metastasis in various cancer models .

The precise mechanism of action for this compound remains unclear due to the lack of direct studies. However, it is hypothesized that:

  • The sulfonamide group may interact with bacterial enzymes or receptors involved in inflammatory processes.
  • The pyrazole moiety could influence signaling pathways relevant to cancer cell proliferation.

Future Directions

Further research is necessary to elucidate the biological mechanisms underlying the activity of this compound. Suggested areas for exploration include:

  • In-depth pharmacological studies to assess its efficacy against specific diseases.
  • Mechanistic studies to understand how this compound interacts with biological targets.
  • Clinical trials to evaluate safety and efficacy in humans.

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